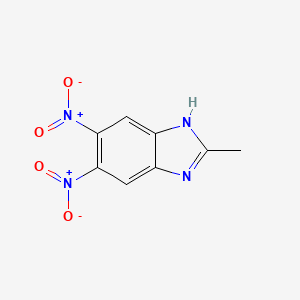

2-methyl-5,6-dinitrobenzimidazole

Description

Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry Research

Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov This core structure is a "privileged" scaffold in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds. nih.gov The benzimidazole ring system is versatile, possessing both acidic and basic properties due to the N-H group and the additional nitrogen atom in the imidazole ring. nih.gov

The field of benzimidazole chemistry is extensive, with research focusing on various synthetic methodologies and the exploration of their wide-ranging pharmacological potential. nih.govthieme-connect.com Common synthesis methods involve the condensation reaction of o-phenylenediamines with carbonyl compounds like aldehydes and carboxylic acids. thieme-connect.com The resulting derivatives have been found to exhibit a multitude of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. nih.govthieme-connect.com The ability to readily substitute various functional groups onto the benzimidazole core allows chemists to modulate the biological and physical properties of these molecules, making it a rich area for drug discovery and material science. nih.govenamine.net

Rationale for Advanced Academic Investigation of 2-Methyl-5,6-dinitrobenzimidazole

The specific compound, this compound, is of significant academic interest due to the unique combination of its structural features: the established benzimidazole core, a methyl group at the 2-position, and two nitro groups on the benzene ring. The introduction of nitro groups to aromatic systems is a well-known strategy for modifying electronic properties and biological activity. Nitro-containing compounds are known for a variety of applications, from pharmaceuticals to energetic materials. nih.govtandfonline.comresearchgate.net

The rationale for investigating this particular molecule includes:

Exploring Structure-Activity Relationships (SAR): By studying the specific substitution pattern of this compound, researchers can gain a deeper understanding of how the position and nature of substituents on the benzimidazole scaffold influence its chemical reactivity and biological efficacy.

Potential Pharmacological Applications: Benzimidazole derivatives, particularly nitro-substituted ones, have demonstrated a wide array of biological activities, including antitumor, anthelmintic, antibacterial, and fungicidal properties. nih.govresearchgate.net Investigating this compound is a logical step in the search for new therapeutic agents. uni-bayreuth.de

Material Science Applications: Certain nitro derivatives of benzimidazoles have found use in photography and as dyes, indicating potential applications in material science. nih.govresearchgate.net The dinitro substitution pattern in this compound suggests it could possess interesting optical or electronic properties worthy of investigation.

A study detailing the synthesis and crystal structure of the related 2-methyl-5,6-dinitrobenzimidazolium chloride highlights the ongoing research into these types of compounds. nih.govresearchgate.netnih.gov In this research, the compound was synthesized by refluxing 2-methyl-5-nitrobenzimidazole (B158376) with nitric acid and sulfuric acid. nih.govresearchgate.net

Overview of Prior Research on Dinitrobenzimidazole Scaffolds

Research into dinitrobenzimidazole scaffolds has provided a foundation for the study of specific derivatives like this compound. Key findings from prior research include:

Synthesis: The dinitration of benzimidazole precursors is a common synthetic route. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. uni-bayreuth.de For instance, the synthesis of this compound can be achieved from the nitration of 2-methyl-5-nitrobenzimidazole. nih.gov

Biological Activity: Studies on various dinitrobenzimidazole compounds have revealed promising biological activities. For example, certain 4,6-dinitrobenzimidazoles have shown notable activity against parasites like Toxoplasma gondii and Leishmania major. uni-bayreuth.de While these compounds were not as potent as existing drugs, they were identified as suitable lead compounds for developing more active and selective analogs. uni-bayreuth.de The anticancer potential of dinitrobenzimidazoles has also been a subject of investigation. uni-bayreuth.de

Structural Characterization: The structures of several dinitrobenzimidazole derivatives have been confirmed using spectroscopic methods and X-ray diffraction. nih.govresearchgate.netuni-bayreuth.de The crystal structure of 2-methyl-5,6-dinitrobenzimidazolium chloride, for example, has been determined, providing precise data on bond lengths and angles, and the three-dimensional arrangement of the ions in the crystal lattice. nih.govresearchgate.netnih.gov

The table below summarizes key data for the closely related 2-methyl-5,6-dinitrobenzimidazolium chloride.

| Property | Value |

| Chemical Formula | C₈H₇N₄O₄⁺·Cl⁻ |

| Molecular Weight | 258.62 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Melting Point | 507-512 K |

| Data sourced from studies on 2-methyl-5,6-dinitrobenzimidazolium chloride. nih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O4 |

|---|---|

Molecular Weight |

222.16 g/mol |

IUPAC Name |

2-methyl-5,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C8H6N4O4/c1-4-9-5-2-7(11(13)14)8(12(15)16)3-6(5)10-4/h2-3H,1H3,(H,9,10) |

InChI Key |

HQZNVJXYOZAFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 2 Methyl 5,6 Dinitrobenzimidazole

Selective Reduction Reactions of Nitro Functional Groups

The presence of two nitro groups on the benzimidazole (B57391) core opens up the possibility of selective reduction to form amino-nitro derivatives. The ability to reduce one nitro group while leaving the other intact is a crucial step in the synthesis of asymmetrically substituted benzimidazoles.

The selective reduction of 5,6-dinitrobenzimidazoles can be achieved using specific reagents that favor the reduction of one nitro group over the other. One effective method is the Zinin reduction, which utilizes sodium polysulfide. stackexchange.com The reduction of 5,6-dinitrobenzimidazoles in a solution of aqueous ethyl alcohol with sodium polysulfide yields 5(6)-amino-6(5)-nitrobenzimidazole. stackexchange.com This regiospecific reduction provides a direct route to amino-nitro derivatives, which are valuable precursors for further synthesis.

The general approach involves the controlled addition of the reducing agent to a solution of the dinitro compound. The reaction progress can be monitored to ensure the formation of the mono-amino product while minimizing the formation of the diamino derivative.

Table 1: Selective Reduction of Dinitrobenzimidazoles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5,6-Dinitrobenzimidazole | Sodium Polysulfide | 5(6)-Amino-6(5)-nitrobenzimidazole | stackexchange.com |

| 4,6-Dinitrobenzimidazole | Sodium Polysulfide | 4(7)-Amino-6(5)-nitrobenzimidazole | stackexchange.com |

This interactive table summarizes key selective reduction reactions on dinitro-aromatic compounds.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The classical mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential formation of a nitroso compound and then a hydroxylamine, which is finally reduced to the amine. orientjchem.org

N-Substitution and Alkylation Reactions on the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or substituted. Following the synthesis of amino-nitro derivatives, further functionalization can occur at the ring nitrogens. For instance, 5(6)-nitro-1H-benzimidazol-2-amine can be reacted with various 2-chloroacetamides in the presence of a base like potassium carbonate to yield N-substituted products. nih.govmdpi.com This reaction typically produces a mixture of regioisomers, with substitution occurring at either the N-1 or N-3 position of the benzimidazole ring system. mdpi.com

Alkylation is a common strategy to modify the properties of benzimidazole derivatives. The reaction of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole with methyl iodide in the presence of a base like NaH or K₂CO₃ has been studied to produce O- and N-methylated derivatives. science.org.ge Similarly, the alkylation of 2-methyl-5-nitroimidazole (B138375) has been explored to generate potent antiprotozoal agents. nih.gov

Table 2: N-Alkylation of Benzimidazole Derivatives

| Benzimidazole Substrate | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 5(6)-nitro-1H-benzimidazol-2-amine | N-aryl-2-chloroacetamides | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | nih.govmdpi.com |

| 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl Iodide | O- and N-methyl derivatives | science.org.ge |

This interactive table provides examples of N-substitution reactions on benzimidazole cores.

Electrophilic and Nucleophilic Substitution Pattern Analysis on the Aromatic Core

The aromatic core of 2-methyl-5,6-dinitrobenzimidazole is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the two nitro groups. These groups direct any potential, albeit difficult, electrophilic attack to the meta positions relative to themselves, which in this case are the C-4 and C-7 positions of the benzimidazole ring. However, forcing conditions would be required, and such reactions are not commonly reported for this specific compound.

Conversely, the high degree of electron deficiency in the benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group, such as a halogen, is present on the ring. While direct substitution on this compound is not typical, analogous systems demonstrate this reactivity. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide, whereas the unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive due to proton abstraction at the N-1 position. longdom.org This suggests that N-alkylation of a halogenated dinitrobenzimidazole could be a viable strategy to facilitate nucleophilic substitution on the aromatic core.

Post-Synthetic Modification Strategies and Access to Novel Conjugated Systems

Post-synthetic modification (PSM) is a powerful strategy for altering the structure and function of a pre-formed molecular scaffold. For this compound, PSM can be employed to introduce new functional groups and extend the conjugated system.

The selective reduction of one nitro group to an amine (as described in Section 3.1.1) is a key PSM step. The resulting amino-nitrobenzimidazole possesses both a nucleophilic amino group and an electrophilic aromatic ring, enabling a host of subsequent transformations. The N-alkylation reactions discussed in Section 3.2 are also a form of PSM that can be used to tune the solubility and electronic properties of the molecule. nih.govmdpi.com

These initial modifications provide handles for building more complex, novel conjugated systems. The amino group can be acylated, used in condensation reactions to form imines (Schiff bases), or serve as a starting point for the synthesis of fused heterocyclic systems. For example, the reaction of 4-nitro-1,2-phenylenediamine with aromatic aldehydes followed by oxidative cyclization is a known method to produce 2-aryl-5-nitrobenzimidazoles, demonstrating how the core structure can be elaborated into larger systems.

Reactivity Towards Diazotization and Coupling Reactions

The amino-nitrobenzimidazole derivatives synthesized via selective reduction are ideal substrates for diazotization and subsequent azo coupling reactions. pharmdguru.com Diazotization involves treating the primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.comorganic-chemistry.org This reaction converts the amino group into an excellent leaving group (N₂) and a reactive electrophile. libretexts.org

The resulting benzimidazole diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. libretexts.orgresearchgate.net This coupling reaction, which is a form of electrophilic aromatic substitution, results in the formation of highly colored azo compounds, where the two aromatic systems are linked by a -N=N- double bond. researchgate.net This strategy allows for the synthesis of a wide range of novel conjugated dyes derived from the this compound scaffold. The coupling typically occurs at the para position of the activated aromatic ring. libretexts.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 5,6 Dinitrobenzimidazole and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Crystallographic Parameters and Crystal System Analysis

The single-crystal X-ray diffraction analysis of 2-methyl-5,6-dinitrobenzimidazolium chloride was conducted at a temperature of 100 K. The compound crystallizes in the orthorhombic system. ias.ac.in The specific crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Formula | C₈H₇N₄O₄⁺·Cl⁻ |

| Molecular Weight | 258.63 |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a (Å) | 4.9453 (1) |

| b (Å) | 20.4691 (4) |

| c (Å) | 10.4543 (3) |

| V (ų) | 1058.25 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.37 |

Table 1: Crystallographic data for 2-methyl-5,6-dinitrobenzimidazolium chloride. ias.ac.in

Molecular Geometry, Bond Lengths, and Bond Angles

The molecular structure of the 2-methyl-5,6-dinitrobenzimidazolium cation features a planar benzimidazole (B57391) ring system. The cation exhibits twofold symmetry, with the axis bisecting the molecule. The bond lengths and angles within the benzimidazole core are consistent with its aromatic character. The nitro groups are positioned at the 5 and 6 positions of the benzene (B151609) ring, and the methyl group is attached to the C2 carbon of the imidazole (B134444) ring.

Supramolecular Self-Assembly and Crystal Packing Phenomena

The interplay of the aforementioned hydrogen bonds dictates the supramolecular self-assembly of the ions in the crystal. The zigzag chains formed by N—H···Cl interactions are the primary motif, which are then cross-linked by the weaker C—H···O hydrogen bonds. chemicalbook.com This arrangement leads to an efficient packing of the ions in the crystal lattice, contributing to the stability of the solid-state structure.

Investigation of Conformational and Rotational Disorder in Solid State

A notable feature of the crystal structure of 2-methyl-5,6-dinitrobenzimidazolium chloride is the presence of disorder in the methyl group. The hydrogen atoms of the methyl group are disordered about the twofold axis of the cation and have been assigned equal half-occupancies. ias.ac.inchemicalbook.com This type of rotational disorder is not uncommon for methyl groups in solid-state structures and reflects the dynamic nature of this substituent even at low temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

The following table summarizes the expected chemical shift ranges for the protons and carbons of 2-methyl-5,6-dinitrobenzimidazole. These predictions are based on the analysis of simpler benzimidazoles and take into account the electronic effects of the nitro substituents.

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | C4-H | 8.0 - 8.5 | Deshielded due to adjacent nitro group. |

| ¹H | C7-H | 8.0 - 8.5 | Deshielded due to adjacent nitro group. |

| ¹H | N-H | 12.0 - 14.0 | Broad signal, deshielded. |

| ¹H | C2-CH₃ | 2.5 - 2.8 | Typical range for a methyl group on a benzimidazole ring. |

| ¹³C | C2 | 150 - 155 | |

| ¹³C | C4/C7 | 115 - 125 | |

| ¹³C | C5/C6 | 140 - 150 | Significantly deshielded by the nitro groups. |

| ¹³C | C3a/C7a | 135 - 145 | |

| ¹³C | C2-CH₃ | 14 - 18 |

Table 2: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound.

The actual experimental determination of the NMR spectra would be necessary for a definitive structural assignment in solution and to confirm the influence of the dinitro substitution pattern on the electronic environment of the benzimidazole core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number and type of hydrogen atoms in a molecule, as well as their chemical environment. For this compound, the ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

The key proton signals anticipated are from the methyl group and the aromatic protons on the benzimidazole ring. The methyl group (C2-CH₃) would appear as a singlet, typically in the upfield region of the spectrum. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the imidazole ring. For comparison, the methyl protons in 2-methylbenzimidazole (B154957) resonate around 2.59 ppm. nih.gov

The benzimidazole ring possesses two aromatic protons at positions 4 and 7. Due to the symmetrical dinitro substitution at positions 5 and 6, these two protons (H-4 and H-7) are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the downfield region of the spectrum. The strong electron-withdrawing effect of the two nitro groups would significantly deshield these protons, shifting their resonance to a lower field compared to unsubstituted benzimidazole. For instance, in 5-nitrobenzimidazole (B188599), the aromatic protons appear at distinct chemical shifts, with H-4 resonating as a doublet at approximately 8.5 ppm. rsc.org In this compound, the combined effect of the two nitro groups would likely shift the singlet for H-4 and H-7 to an even lower field.

The N-H proton of the imidazole ring often produces a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~2.6 - 2.8 | Singlet |

| H-4, H-7 | > 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The methyl carbon (C2-CH₃) will appear at the highest field (lowest chemical shift). The C-2 carbon of the imidazole ring will be significantly downfield due to its attachment to two nitrogen atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (100-150 ppm), with the carbons bearing the nitro groups (C-5 and C-6) being strongly deshielded. The bridgehead carbons (C-3a and C-7a) will also have distinct chemical shifts. Due to the symmetry of the dinitro substitution, C-4 and C-7, as well as C-5 and C-6, and C-3a and C-7a are expected to be chemically equivalent. However, in the solid state or in certain solvents where tautomerism is slow, these equivalences may be lost. nih.gov

Based on DFT calculations and data from related benzimidazole derivatives, the following table presents the predicted ¹³C NMR chemical shifts. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2-CH₃ | ~15 - 20 |

| C-2 | ~155 - 160 |

| C-4, C-7 | ~115 - 120 |

| C-5, C-6 | ~140 - 145 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a COSY spectrum would be expected to show no cross-peaks between the methyl singlet and the aromatic singlet, as they are separated by more than three bonds. This would confirm their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ugm.ac.id An HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, and a cross-peak between the aromatic protons (H-4, H-7) and their corresponding carbons (C-4, C-7). This allows for the direct assignment of these signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the nitro groups, the aromatic ring, the imidazole moiety, and the methyl group.

Nitro Group (NO₂) Vibrations: The two nitro groups will give rise to strong characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is expected in the region of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ range. The presence of two nitro groups may lead to splitting of these bands.

Aromatic and Imidazole Ring Vibrations: C=C and C=N stretching vibrations within the fused ring system will appear in the 1400-1620 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: The C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

N-H Vibrations: The N-H stretching vibration of the imidazole ring gives a broad absorption band in the 3200-3500 cm⁻¹ region in the IR spectrum, with its position and shape being sensitive to hydrogen bonding.

Computational studies on similar benzimidazole derivatives using Density Functional Theory (DFT) have shown good agreement between calculated and experimental vibrational frequencies. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3200 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 3000 |

| C=N, C=C stretch (ring) | 1400 - 1620 |

| NO₂ asymmetric stretch | 1500 - 1560 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₆N₄O₄), the expected nominal molecular weight is 222 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation of nitroaromatic compounds under electron ionization (EI) often involves the loss of the nitro group(s) and other characteristic fragmentations. nih.gov For this compound, the fragmentation pattern is likely to be complex. Key fragmentation pathways could include:

Loss of a nitro group (NO₂), resulting in a fragment ion at m/z 176.

Loss of a second nitro group, leading to a fragment at m/z 130.

Loss of nitric oxide (NO) from the molecular ion or subsequent fragments.

Fragmentation of the benzimidazole ring system. For comparison, the mass spectrum of 2-methyl-5-nitrobenzimidazole (B158376) shows a prominent molecular ion peak and fragments corresponding to the loss of NO₂ and subsequent cleavage of the ring. nih.gov

The analysis of the isotopic pattern of the molecular ion peak would further support the proposed molecular formula.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylbenzimidazole |

| 5-Nitrobenzimidazole |

| 2-Methyl-5,6-dinitrobenzimidazolium chloride |

Computational and Theoretical Chemistry Studies of 2 Methyl 5,6 Dinitrobenzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Theoretical studies on related benzimidazole (B57391) derivatives have shown that the combination of nitro and methyl groups can impact the thermal stability of the parent compound. nih.gov DFT calculations can elucidate parameters such as total energy, ionization potential, and electron affinity, which are critical for assessing the molecule's reactivity.

Quantum Chemical Modeling of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a significant parameter; a larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. For similar benzimidazole derivatives, FMO analysis has been computed to understand their chemical reactivity and stability. nih.govresearchgate.net

The HOMO is the region of the molecule that is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. In 2-methyl-5,6-dinitrobenzimidazole, the nitro groups, being strongly electron-withdrawing, are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of HOMO and LUMO densities across the molecule can predict the sites for electrophilic and nucleophilic attack.

| Parameter | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. |

Prediction of Molecular Geometry and Conformational Preferences

The three-dimensional structure of this compound can be predicted using computational methods. These calculations help in understanding the spatial arrangement of atoms and the conformational preferences of the molecule. The crystal structure of the closely related 2-methyl-5,6-dinitrobenzimidazolium chloride has been reported, revealing a twofold symmetry in the cation. nih.gov In this structure, the methyl hydrogen atoms are disordered around this axis. nih.gov The benzimidazole ring itself is a planar structure. The orientation of the nitro groups relative to the benzimidazole ring is a key conformational feature.

Computational modeling can determine the most stable conformation by calculating the energies of different spatial arrangements. These studies often involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy state. For benzimidazole derivatives, such studies are crucial for understanding their interaction with other molecules, for instance, in biological systems or as materials. nih.gov

Analysis of Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP indicates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For various benzimidazole derivatives, MEP analysis has been used to identify the most responsive sites for nucleophilic and electrophilic attacks. nih.gov

In this compound, the nitro groups create a significant region of negative electrostatic potential due to the high electronegativity of the oxygen atoms. The hydrogen atoms of the imidazole (B134444) ring and the methyl group, on the other hand, would exhibit a positive electrostatic potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. nih.gov

Theoretical Evaluation of Tautomeric Forms and Energetic Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers. nih.gov Benzimidazole and its derivatives can exhibit prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, two principal tautomeric forms can be considered.

Computational studies can predict the relative stabilities of these tautomers by calculating their energies. orientjchem.org The energetic preference for one tautomer over another is influenced by factors such as the solvent environment and the nature of the substituents. nih.govorientjchem.org The choice of the most stable tautomer is critical for accurate computational modeling of the molecule's properties and interactions. chemrxiv.org Computational methods like DFT can be employed to calculate the energy difference between the tautomers and the energy barrier for their interconversion. researchgate.net

| Tautomer | Description |

| Form 1 | Proton on N1 |

| Form 2 | Proton on N3 |

Computational Approaches to Chemical Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. For benzimidazole derivatives, computational methods can be used to study their synthesis reactions or their role in various chemical processes. nih.gov

For instance, understanding the mechanism of nitration of 2-methylbenzimidazole (B154957) to form this compound can be aided by computational analysis. These studies can reveal the step-by-step process of the reaction, including the formation of intermediates and the energies associated with each step. This knowledge is invaluable for optimizing reaction conditions and for designing new synthetic routes to related compounds.

Specialized Academic Applications and Material Science Perspectives of 2 Methyl 5,6 Dinitrobenzimidazole

Coordination Chemistry of Benzimidazole (B57391) Ligands

Benzimidazole and its derivatives are well-regarded as effective ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The nitrogen atoms in the imidazole (B134444) ring provide the primary coordination sites.

The synthesis of compounds based on 2-methyl-5,6-dinitrobenzimidazole has been documented, particularly its chloride salt. The crystal structure of 2-methyl-5,6-dinitrobenzimidazolium chloride (C₈H₇N₄O₄⁺·Cl⁻) has been reported, providing foundational characterization data for this system. nih.govresearchgate.net In this salt, the cation consists of an imidazole ring with a methyl group at position 2 and two nitro groups at positions 5 and 6. nih.govresearchgate.net

While specific literature on the synthesis of metal complexes directly with this compound is limited, general methods for preparing metal complexes with substituted benzimidazoles are well-established. A common approach involves the reaction of the benzimidazole ligand, dissolved in a suitable solvent like hot ethanol, with a corresponding metal salt (e.g., ZnCl₂, CrCl₃·6H₂O, MnCl₂·4H₂O). nih.gov The mixture is typically refluxed for several hours, after which the resulting solid complex is filtered, washed, and dried. nih.gov Another synthetic approach is mechanochemical synthesis, a solvent-free method that involves the direct grinding of the benzimidazole ligand with transition metal salts. irejournals.com

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis confirms the metal-to-ligand ratio, while spectroscopic methods like FT-IR and UV-Visible spectroscopy provide insight into the ligand's coordination to the metal center. nih.govirejournals.comresearchgate.net X-ray diffraction is the definitive method for determining the solid-state structure and geometry of these compounds. nih.govresearchgate.net

Table 1: Crystallographic and Characterization Data for 2-Methyl-5,6-dinitrobenzimidazolium chloride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N₄O₄⁺·Cl⁻ | nih.govresearchgate.net |

| Molecular Weight (Mᵣ) | 258.63 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | C222₁ | researchgate.net |

| Unit Cell Volume (V) | 1058.25 (4) ų | researchgate.net |

| Calculated Density (Dₓ) | 1.623 Mg m⁻³ | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

| R-factor | 0.024 | nih.govresearchgate.net |

| wR-factor | 0.062 | nih.govresearchgate.net |

Benzimidazole ligands can exhibit various binding modes. In the solid state of 2-methyl-5,6-dinitrobenzimidazolium chloride, the interactions are not classical coordination bonds but rather a network of hydrogen bonds. N—H···Cl and C—H···O hydrogen bonds link the ions to form a three-dimensional network, which stabilizes the crystal structure. nih.govresearchgate.net

When acting as a ligand in metal complexes, benzimidazole derivatives typically coordinate to metal ions through the pyridine-type nitrogen atom (N3) of the imidazole ring. Depending on the substituents and reaction conditions, they can act as monodentate, bidentate, or even tridentate chelators. nih.gov For instance, some Schiff base derivatives of benzimidazole are known to act as monobasic tridentate ligands, coordinating through a hydroxyl group, an azomethine nitrogen, and a benzimidazole ring nitrogen to form stable five- and six-membered chelate rings. nih.gov

The resulting coordination compounds can adopt various geometries. Studies on complexes with related ligands, such as 5,6-dimethylbenzimidazole, suggest the formation of tetrahedral geometries for complexes with a 1:2 metal-to-ligand ratio, having the general formula [M(L)₂Cl₂]. researchgate.net However, other geometries like octahedral are also common, particularly when water or other solvent molecules participate in the coordination sphere. nih.gov

Theoretical Considerations for Energetic Material Applications

The presence of two nitro groups on the benzimidazole ring makes this compound a candidate for investigation as an energetic material. The performance of such materials is intrinsically linked to their chemical structure.

Several structural features of dinitrobenzimidazole derivatives are critical to their potential energetic performance.

Nitro Groups: The nitro groups (—NO₂) are the primary carriers of energy (toxophores). A high density of these groups is desirable for a high energy output.

Crystal Density: A high crystal density is a key parameter for energetic materials, as it correlates with higher detonation velocity and pressure. The measured crystal density of 2-methyl-5,6-dinitrobenzimidazolium chloride is 1.623 Mg m⁻³. researchgate.net

Hydrogen Bonding and π-π Stacking: Extensive intermolecular interactions contribute significantly to the thermal stability of energetic compounds by holding the molecules together in a rigid lattice. In the crystal structure of a related compound, 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, a three-dimensional network is formed by N—H···O, O—H···N, and O—H···O hydrogen bonds. nih.govresearchgate.net Furthermore, π–π stacking interactions between the benzene (B151609) rings, with a centroid-centroid distance of 3.588 (1) Å, provide additional stabilization. nih.gov These stabilizing forces are crucial for reducing sensitivity to accidental initiation.

Computational chemistry provides a powerful tool for predicting the energetic properties of new molecules, complementing experimental findings. Theoretical assessments can evaluate key parameters without synthesizing and handling potentially hazardous materials.

Using the experimentally determined crystal structure data, such as the unit cell parameters and atomic coordinates obtained from single-crystal X-ray diffraction, as a starting point, various computational methods can be employed. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) is a widely used method for calculating fundamental energetic parameters. These parameters include:

Heat of Formation: A primary indicator of the energy content of a molecule.

Bond Dissociation Energies: Used to assess the thermal stability of the molecule by identifying the weakest chemical bonds.

Electronic Structure: Analysis of the molecular orbitals can provide insights into the reactivity and decomposition pathways.

These calculated parameters allow for a theoretical ranking of energetic performance and stability, guiding synthetic efforts toward the most promising candidates. While specific computational values for this compound are not detailed in the surveyed literature, the established methodologies are fully applicable to this system.

Research on Role as Precursors for Dyes and Pigments

The chemistry of benzimidazole-based dyes is a field of significant development. researchgate.net Nitro-substituted benzimidazoles, in particular, have been noted for their use as photographic materials. researchgate.netresearchgate.net The chromophoric nature of the nitroaromatic system and the potential for chemical modification make them valuable precursors.

A direct example of this compound's role as a precursor is found in the synthesis of 2-methyl-5-nitro-1H-benzimidazol-6-amine. In this preparation, 2-methyl-5,6-dinitro-1H-benzimidazole is the starting material. nih.govresearchgate.net Through a controlled reduction reaction using sodium sulfide, one of the two nitro groups is selectively converted to an amine group (—NH₂). nih.gov This chemical transformation results in the formation of red, rod-shaped crystals of 2-methyl-5-nitro-1H-benzimidazol-6-amine, a compound with clear pigmentary properties. nih.gov This synthesis demonstrates how the dinitro compound serves as a key intermediate for creating new colored and functional materials.

Investigation of Utility in Photographic Material Science

Nitro derivatives of benzimidazole have been recognized for their role in photographic technology, primarily as components in photographic emulsions to control the final image characteristics. While specific research focusing exclusively on this compound is limited, the functions of related nitrobenzimidazole compounds provide a strong indication of its potential applications. These compounds are generally employed as antifoggants and stabilizers in silver halide emulsions.

The primary function of an antifoggant in photography is to suppress the formation of "fog," which is the undesirable development of unexposed silver halide crystals that results in a loss of image clarity and contrast. Nitrobenzimidazoles are effective in this role. A European patent indicates that nitroindazole or nitrobenzimidazole derivatives, such as 5- or 6-nitrobenzimidazole, are particularly useful in direct positive materials for reducing the minimum density level. Another patent mentions 5-nitrobenzimidazole (B188599) nitrate (B79036) as a component in developer solutions to control fog. These compounds work by adsorbing to the surface of the silver halide grains, thereby inhibiting the spontaneous development of unexposed crystals without significantly affecting the development of the latent image in exposed crystals.

The stabilizing effect of these compounds is also crucial for the shelf-life of photographic films and papers. They help to maintain the sensitometric properties of the emulsion, such as speed, contrast, and fog levels, during storage, especially under adverse conditions of high temperature and humidity. The addition of these stabilizers can occur at various stages of emulsion preparation but is often done after the chemical sensitization process.

Table 1: Potential Applications of this compound in Photographic Material Science Based on Related Compounds

| Application Area | Function | Mechanism of Action (Inferred from Related Compounds) |

| Photographic Emulsions | Antifoggant/Antifogging Agent | Adsorbs to silver halide crystals, suppressing the development of unexposed grains and thus reducing fog. |

| Photographic Emulsions | Stabilizer | Prevents the degradation of sensitometric properties (e.g., speed, contrast) during storage. |

| Direct Positive Materials | Density Reduction | Helps in lowering the minimum density level, enhancing image quality. |

Exploration of Chemical Interactions in Agricultural Research (e.g., as chemical stimuli for plant processes)

In the field of agricultural research, benzimidazole derivatives have been investigated for various biological activities, including their potential as plant growth regulators. Research into the specific effects of this compound has provided insights into its role as a chemical stimulus for plant processes, particularly seed germination.

A study was conducted to determine the effect of 5,6-dinitro-2-methyl-1H-benzimidazole, a closely related compound, on the germination characteristics of several wheat varieties. researchgate.net In this research, a methanolic solution of the compound at a concentration of 10⁻⁶ M was used to treat seeds of three bread wheat cultivars (Tosunbey, Bayraktar 2000, Demir 2000) and three durum wheat cultivars (Eminbey, Kızıltan-91, Çeşit 1252). researchgate.net The germination was carried out in the dark at 20°C for eight days, after which various growth parameters were measured. researchgate.net

The results indicated that the compound had a statistically significant effect on the germination and early growth of the wheat seedlings. Among the tested varieties, Bayraktar 2000 exhibited the highest germination rate, as well as the greatest stem and root lengths. researchgate.net Conversely, the Tosunbey cultivar showed the lowest shoot length, and the Çeşit-1252 cultivar had the lowest root length. researchgate.net A significant positive correlation was observed between shoot length and shoot fresh weight, as well as between shoot length and root length. researchgate.net

These findings suggest that this compound can act as a chemical stimulus that influences the physiological processes of seed germination and seedling growth in a cultivar-dependent manner. The exact mechanism of action was not elucidated in this study, but the results open up possibilities for its application in agriculture, potentially as a seed treatment to enhance germination and early vigor in specific crops.

It is also worth noting that other dinitro-substituted compounds, such as dinitroaniline herbicides, are well-known in agriculture for their mode of action, which involves the disruption of mitosis by binding to tubulin, thereby inhibiting root growth. While this compound is structurally different, the presence of the dinitro functional groups could imply a potential for interaction with key cellular processes in plants, warranting further investigation into its broader agricultural applications.

Table 2: Effect of 5,6-dinitro-2-methyl-1H-benzimidazole on the Germination of Wheat Varieties

| Wheat Variety | Type | Observed Effect on Germination and Growth |

| Bayraktar 2000 | Bread Wheat | Highest germination rate, stem length, and root length. |

| Tosunbey | Bread Wheat | Lowest shoot length. |

| Demir 2000 | Bread Wheat | Moderate germination and growth. |

| Eminbey | Durum Wheat | Moderate germination and growth. |

| Kızıltan-91 | Durum Wheat | Moderate germination and growth. |

| Çeşit 1252 | Durum Wheat | Lowest root length. |

Data from a study on 5,6-dinitro-2-methyl-1H-benzimidazole at 10⁻⁶ M concentration. researchgate.net

Q & A

Q. What are the optimal synthetic conditions for preparing 2-methyl-5,6-dinitrobenzimidazolium chloride?

The compound is synthesized via nitration of 2-methyl-5-nitrobenzimidazole in concentrated sulfuric acid (3.0 mL) and nitric acid (6.0 mL) under reflux for 3 hours. The crude product is precipitated on ice, washed, and treated with HCl in warm water, followed by crystallization from ethanol to yield yellow block-like crystals (m.p. 507–512 K). Key steps include controlled nitration and purification via recrystallization .

Q. What spectroscopic or crystallographic methods are essential for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. Data collection using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å, T = 100 K) provides structural parameters. Refinement with SHELXL yields R[F² > 2σ(F²)] = 0.024 and wR(F²) = 0.062. Key metrics include orthorhombic space group C222₁, unit cell dimensions (a = 4.9453 Å, b = 20.4691 Å, c = 10.4543 Å), and hydrogen-bonding networks .

| Crystallographic Data | Values |

|---|---|

| Space group | C222₁ |

| Unit cell volume (ų) | 1058.25 |

| Z (molecules per unit cell) | 4 |

| Density (Mg/m³) | 1.623 |

| R-factor | 0.024 |

Advanced Research Questions

Q. How are disordered hydrogen atoms resolved in the crystal structure refinement of this compound?

The methyl H-atoms are disordered across a twofold axis with half-occupancy. These are modeled geometrically (C–H = 0.96 Å) and constrained using riding models (Uiso(H) = 1.5 × Ueq(C)). The NH hydrogen (H2A) is refined independently via difference Fourier maps. This approach ensures accurate electron density mapping despite disorder .

Q. What methodologies elucidate the hydrogen-bonding networks in the crystal lattice?

N–H⋯Cl (2.85 Å) and C–H⋯O (2.55–2.67 Å) interactions form a 3D network. Zigzag chains along [001] are linked via C–H⋯O bonds, validated using Mercury software for hydrogen-bond analysis. Synchrotron or high-resolution SCXRD data enhance detection of weak interactions .

Q. How does the crystal structure compare to analogous nitrobenzimidazole derivatives?

Unlike the hydrated derivative (C₇H₄N₄O₄)·H₂O, the title compound lacks water coordination but shares similar π-stacking and hydrogen-bond motifs. Comparative studies highlight the role of nitro groups in stabilizing lattice frameworks via electrostatic interactions .

Q. What strategies address conflicting crystallographic data during refinement?

Contradictions in electron density (e.g., Δρmax = 0.27 e Å⁻³) are mitigated by iterative refinement cycles, using restraints for geometric parameters and validating thermal displacement parameters (ADPs). The Flack parameter (0.10(6)) confirms absolute structure reliability .

Q. How can synthetic routes be adapted for functionalizing the benzimidazole core?

Phthaloylation with phthaloyl chloride or anhydride introduces amide groups at the 2-position. For example, 2-amino-5,6-dimethylbenzimidazole reacts to form derivatives like (38) and (37), enabling tailored pharmacological or coordination studies .

Key Methodological Insights

- Synthesis : Controlled nitration and acid catalysis are critical for regioselectivity.

- Crystallography : High-resolution SCXRD and refinement tools (e.g., SHELXL) resolve disorder and weak interactions.

- Comparative Analysis : Structural analogs provide benchmarks for evaluating lattice stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.